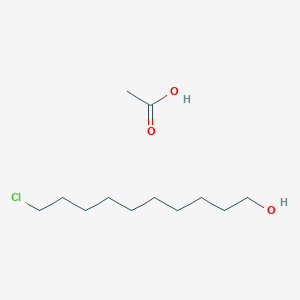

1-Decanol, 10-chloro-, acetate

Übersicht

Beschreibung

1-Decanol, 10-chloro-, acetate is a useful research compound. Its molecular formula is C12H25ClO3 and its molecular weight is 252.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Decanol, 10-chloro-, acetate (CAS No. 51309-11-6) is a chlorinated fatty acid derivative that has garnered interest in various fields, including pharmacology and environmental science. This compound is characterized by its unique structure, which consists of a decanol backbone with a chlorine atom at the tenth carbon and an acetate functional group. Understanding its biological activity is crucial for evaluating its potential applications and safety.

This compound has the following chemical properties:

- Molecular Formula : C₁₂H₂₅ClO₃

- Molecular Weight : 250.79 g/mol

- Structure : The compound features a long hydrophobic tail due to the decanol moiety, which may influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of 1-decanol derivatives, including 1-decanol itself and its chlorinated forms, has been studied for their antimicrobial, antifungal, and potential therapeutic effects. The presence of the chlorine atom may enhance certain biological activities compared to non-chlorinated analogs.

Antimicrobial Activity

Studies have indicated that chlorinated fatty acids exhibit significant antimicrobial properties. For instance:

- Mechanism : Chlorinated compounds can disrupt microbial membranes, leading to cell lysis.

- Efficacy : Research shows that 1-decanol derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Antifungal Activity : A study published in the Chemistry and Pharmaceutical Bulletin highlighted the effectiveness of chlorinated fatty acids against fungal pathogens. The results indicated that 1-decanol derivatives could inhibit the growth of Candida albicans at specific concentrations .

- Cytotoxicity : Another investigation assessed the cytotoxic effects of chlorinated fatty acids on human cell lines. It was found that while some derivatives exhibited cytotoxicity, others like 1-decanol showed lower toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Antifungal | Inhibits C. albicans | |

| Cytotoxicity | Lower toxicity in human cells |

Environmental Impact

The environmental persistence and bioaccumulation potential of chlorinated compounds are critical factors in assessing their safety. Regulatory assessments have noted that while some chlorinated compounds can pose risks to aquatic life, the specific impact of this compound remains under investigation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C12H25ClO3

Molecular Weight : 252.78 g/mol

Physical State : Colorless to light yellow liquid

Solubility : Soluble in organic solvents (ether, alcohol) but insoluble in water

Boiling Point : Approximately 267-269 °C

Melting Point : About -50 °C

Density : Approximately 1.014 g/mL

Synthesis of 1-Decanol, 10-chloro-, acetate

The synthesis of this compound typically involves the reaction of acetic anhydride with 10-chloro-1-decanol under controlled conditions. This method allows for the formation of the acetate ester by facilitating the nucleophilic attack of the alcohol on the acetic anhydride.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other organic compounds. Its structure allows for further functionalization, making it a valuable building block in organic chemistry.

Pharmaceutical Applications

Research has indicated that derivatives of long-chain alcohols like 1-decanol can exhibit biological activities. The chloroacetate group may enhance the compound's pharmacological properties, making it a candidate for drug development targeting specific diseases or conditions.

Agrochemical Uses

The compound may also find applications in agrochemicals as a potential insect repellent or pheromone component due to its structural similarities to naturally occurring compounds that affect insect behavior.

Case Study 1: Toxicological Assessment

A study examining the toxicological profile of similar chlorinated compounds found that long-chain alcohols and their derivatives have varying degrees of toxicity depending on their structure. For instance, a related compound showed low acute toxicity with no significant adverse effects observed at certain concentrations during inhalation studies on rats . This suggests that 1-decanol derivatives may also possess a favorable safety profile.

Case Study 2: Environmental Impact

Research conducted on long-chain alcohols indicates that they can be biodegradable under specific environmental conditions, reducing their potential impact on ecosystems when used in formulations . The environmental fate of such compounds is critical for regulatory assessments and product development.

Eigenschaften

IUPAC Name |

acetic acid;10-chlorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKSYSNJZPQHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCCCCCl)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40851210 | |

| Record name | Acetic acid--10-chlorodecan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40851210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51309-11-6 | |

| Record name | Acetic acid--10-chlorodecan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40851210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.